molecular formula C9H8ClNO2 B6268680 4-chloro-3-formyl-N-methylbenzamide CAS No. 1289148-48-6

4-chloro-3-formyl-N-methylbenzamide

Cat. No.: B6268680
CAS No.: 1289148-48-6
M. Wt: 197.62 g/mol
InChI Key: ADNICSPFZLNYNP-UHFFFAOYSA-N
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Description

4-Chloro-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position, a formyl group at the third position, and an N-methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-formyl-N-methylbenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chlorobenzaldehyde, undergoes nitration to introduce a nitro group at the meta position relative to the formyl group. This is followed by reduction to convert the nitro group to an amine.

    Formylation: The amine group is then formylated to introduce the formyl group at the meta position.

    N-Methylation: Finally, the amide nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 4-chloro-3-carboxy-N-methylbenzamide.

    Reduction: 4-chloro-3-hydroxymethyl-N-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-formyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

    4-Chloro-3-formylbenzamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    3-Formyl-N-methylbenzamide: Lacks the chlorine atom, which may influence its chemical properties and reactivity.

    4-Chloro-N-methylbenzamide:

Uniqueness: 4-Chloro-3-formyl-N-methylbenzamide is unique due to the presence of both the chlorine and formyl groups, as well as the N-methyl group. This combination of substituents can influence its chemical reactivity, making it a versatile intermediate in organic synthesis. Additionally, the presence of these groups may enhance its potential biological activities, making it a valuable compound for medicinal chemistry research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-formyl-N-methylbenzamide involves the conversion of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-aminobenzoic acid, followed by the conversion of the amino group to a formyl group and subsequent N-methylation.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "Sodium dithionite", "Sodium hydroxide", "Methanol", "Formic acid", "Methylamine" ], "Reaction": [ "Reduction of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-aminobenzoic acid using sodium dithionite and sodium hydroxide", "Conversion of the amino group to a formyl group using formic acid", "N-methylation of the formyl group using methylamine in methanol" ] }

CAS No.

1289148-48-6

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

4-chloro-3-formyl-N-methylbenzamide

InChI

InChI=1S/C9H8ClNO2/c1-11-9(13)6-2-3-8(10)7(4-6)5-12/h2-5H,1H3,(H,11,13)

InChI Key

ADNICSPFZLNYNP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)C=O

Purity

95

Origin of Product

United States

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